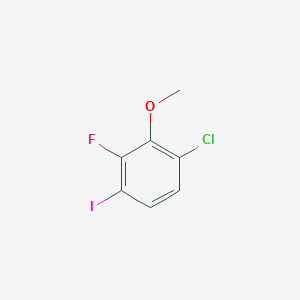
(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H9BrF2OS It is characterized by the presence of bromine, ethoxy, difluorophenyl, and methylsulfane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane typically involves the following steps:
Bromination: The starting material, 2,3-difluorophenol, undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Ethoxylation: The brominated intermediate is then reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to introduce the ethoxy group at the 4-position.
Methylsulfanylation: Finally, the ethoxylated intermediate is treated with a methylsulfanylating agent, such as methylthiol, under suitable conditions to yield the desired product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or thiol derivatives
科学的研究の応用
(5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis
類似化合物との比較
(5-Bromo-2,4-difluorophenol): Similar structure but lacks the ethoxy and methylsulfane groups.
(3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane): Contains a benzyloxy group instead of an ethoxy group
Uniqueness: (5-Bromo-4-ethoxy-2,3-difluorophenyl)(methyl)sulfane is unique due to the combination of bromine, ethoxy, difluorophenyl, and methylsulfane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1-bromo-2-ethoxy-3,4-difluoro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2OS/c1-3-13-9-5(10)4-6(14-2)7(11)8(9)12/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAKBJDMCUPQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)
![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)


